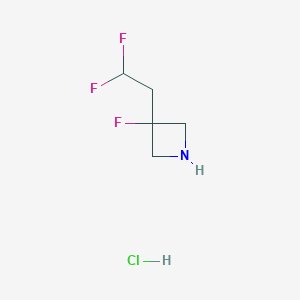

3-(2,2-Difluoroethyl)-3-fluoroazetidine hydrochloride

Description

Properties

IUPAC Name |

3-(2,2-difluoroethyl)-3-fluoroazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c6-4(7)1-5(8)2-9-3-5;/h4,9H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUGYHBEHJOJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CC(F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,2-Difluoroethyl)-3-fluoroazetidine hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 2097959-98-1

- Molecular Formula : C5H7ClF3N

- Molecular Weight : 179.56 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to exhibit inhibition against certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.

Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties. In vitro assays demonstrated significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In cellular assays, it exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.4 |

| A549 (Lung) | 7.8 |

| HeLa (Cervical) | 6.1 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against multi-drug resistant bacterial strains. The results indicated that the compound could serve as a potential lead for developing new antibiotics.

- Anticancer Research : A research article in Cancer Research reported that treatment with this compound led to a significant reduction in tumor growth in xenograft models of breast cancer, supporting its potential use as an anticancer agent.

Safety and Toxicology

Preliminary toxicological assessments have shown that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity in humans.

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution: The dual fluorine substitution in 3-(2,2-Difluoroethyl)-3-fluoroazetidine increases electron-withdrawing effects, reducing amine basicity and enhancing metabolic stability compared to mono-fluorinated analogs .

- Substituent Effects : The 2,2-difluoroethyl group introduces steric bulk and lipophilicity, distinguishing it from simpler derivatives like 3,3-Difluoroazetidine hydrochloride .

Preparation Methods

Fluorination of Azetidine Derivatives

A patented method (CN105384673B) describes a synthetic route to 3-fluoroazetidine derivatives, which can be adapted for the target compound. The process involves:

- Starting from appropriate azetidine precursors, reaction with trimethylsilyl cyanide to form intermediate nitriles.

- Subsequent fluorination using N-fluorobenzenesulfonimide (NFSI) in tetrahydrofuran (THF) at -78°C with lithium hexamethyldisilazide (LiHMDS) as a base, yielding the 3-fluoroazetidine intermediate with yields around 68.4%.

- Protection and deprotection steps using di-tert-butyl dicarbonate or benzyl chloroformate to facilitate purification and improve yield.

- Final conversion to the hydrochloride salt by treatment with hydrochloric acid.

Table 1: Selected Reaction Conditions and Yields for 3-Fluoroazetidine Intermediate Synthesis

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyanide addition | Trimethylsilyl cyanide, solvent conditions | 75.5 | Formation of nitrile intermediate |

| Fluorination | NFSI, THF, LiHMDS, -78°C | 68.4 | Selective fluorination step |

| Protection (Boc or Cbz) | Di-tert-butyl dicarbonate or benzyl chloroformate, 10°C, 14h | 86-88 | Aids purification and stability |

| Hydrochloride salt formation | HCl treatment | Not specified | Final salt form |

This method emphasizes low-temperature fluorination to prevent ring opening and side reactions, ensuring high regioselectivity and good yields.

Introduction of the 2,2-Difluoroethyl Group

The difluoroethyl substituent is typically introduced via nucleophilic substitution or radical addition methods:

- Radical difluoromethylation/cyclization protocols using visible-light photocatalysis have been reported for related fluorinated heterocycles. For example, the use of fac-Ir(ppy)3 photocatalyst under blue LED irradiation generates CF2H radicals that add to alkenes, followed by cyclization to form difluoromethylated rings.

- Although this method is demonstrated on imidazole systems, the radical difluoromethylation concept can be adapted for azetidine derivatives by using appropriate alkene precursors bearing azetidine rings or their precursors.

Key optimized conditions for radical difluoromethylation include:

- Photocatalyst: fac-Ir(ppy)3 (2 mol%)

- Solvent: Acetonitrile (CH3CN)

- Light source: 5 W blue LEDs

- Reaction time: 16 hours at room temperature

- Radical precursor: Ph3PCF2H+Br−

This mild and operationally simple protocol allows for the incorporation of difluoroethyl groups under ambient conditions without harsh reagents.

Alternative Fluorination Routes

Other fluorination techniques involve halogen exchange reactions on halopyridine derivatives using potassium fluoride and cesium fluoride as fluorinating agents under high-temperature conditions in polar aprotic solvents (e.g., sulfolane). Though these methods are more common for pyridine derivatives, they highlight the utility of fluoride salts in nucleophilic fluorination.

Detailed Reaction Sequence Example

A plausible synthetic route combining the above methodologies is:

Synthesis of 3-fluoroazetidine intermediate:

- React azetidine precursor with trimethylsilyl cyanide to obtain a nitrile intermediate.

- Fluorinate with NFSI in THF at -78°C using LiHMDS.

- Protect the amine with di-tert-butyl dicarbonate (Boc protection).

Introduction of 2,2-difluoroethyl substituent:

- Subject the protected 3-fluoroazetidine to radical difluoromethylation using fac-Ir(ppy)3 photocatalyst under blue LED irradiation with Ph3PCF2H+Br− as the radical source in CH3CN.

- This step installs the 2,2-difluoroethyl group at the desired position.

Deprotection and salt formation:

- Remove the Boc protecting group under acidic conditions.

- Convert the free amine to its hydrochloride salt by treatment with HCl in an appropriate solvent.

Data Summary Table of Preparation Steps

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitrile intermediate formation | Azetidine precursor + trimethylsilyl cyanide | Room temp | Several h | ~75 | Efficient formation of nitrile |

| Fluorination | NFSI, LiHMDS, THF | -78°C | 2-4 h | ~68 | Selective 3-fluoro substitution |

| Protection | Di-tert-butyl dicarbonate, aqueous sodium bicarbonate | 10°C | 14 h | 86-88 | Boc protection for purification |

| Radical difluoromethylation | fac-Ir(ppy)3, Ph3PCF2H+Br−, CH3CN, blue LEDs | Room temp | 16 h | Moderate to high | Mild conditions, radical pathway |

| Deprotection and salt formation | Acidic hydrolysis, HCl treatment | Room temp | 1-2 h | Not specified | Final hydrochloride salt isolation |

Research Findings and Mechanistic Insights

- The fluorination step using NFSI and LiHMDS is critical for regioselectivity and yield, requiring low temperatures to avoid ring strain-induced decomposition.

- Radical difluoromethylation proceeds via single-electron transfer (SET) mechanisms involving photocatalyst excitation, generation of CF2H radicals, radical addition to alkenes, intramolecular cyclization, and oxidation to carbocation intermediates before final deprotonation.

- The mildness and functional group tolerance of the photocatalytic method make it highly suitable for sensitive azetidine systems.

- Protection strategies such as Boc or Cbz groups are essential for improving yields and facilitating purification steps.

- The hydrochloride salt form enhances compound stability and facilitates handling.

Q & A

Q. How to address conflicting solubility data reported in literature?

Q. Why do fluorination yields vary across labs using identical protocols?

- Root Causes : Trace moisture in solvents, lot-to-lot reagent variability, or undetected catalyst deactivation.

- Resolution : Implement Karl Fischer titration for solvent dryness. Use ICP-MS to check catalyst purity. Include internal standards (e.g., 1,3-difluorobenzene) in reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.